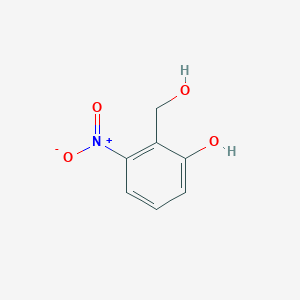

2-(Hydroxymethyl)-3-nitrophenol

説明

Structure

3D Structure

特性

IUPAC Name |

2-(hydroxymethyl)-3-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c9-4-5-6(8(11)12)2-1-3-7(5)10/h1-3,9-10H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBOZISUANRTLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)CO)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Hydroxymethyl 3 Nitrophenol and Analogues

Classical and Established Synthetic Pathways

Traditional methods for synthesizing 2-(hydroxymethyl)-3-nitrophenol and its analogs have relied on well-established chemical transformations. These pathways, while effective, often involve harsh reaction conditions and multiple steps.

Electrophilic Nitration Strategies

Electrophilic nitration is a fundamental reaction for introducing a nitro group onto an aromatic ring. In the context of synthesizing nitrophenols, the hydroxyl group of the phenol (B47542) strongly activates the ring towards electrophilic attack, directing the incoming nitro group primarily to the ortho and para positions. byjus.comsavemyexams.com

The nitration of phenol with dilute nitric acid at low temperatures (around 298 K) typically yields a mixture of o-nitrophenol and p-nitrophenol. byjus.comgoogle.com The separation of these isomers can be achieved by steam distillation, as the ortho isomer is more volatile due to intramolecular hydrogen bonding. byjus.com Using concentrated nitric acid leads to the formation of 2,4,6-trinitrophenol (picric acid). byjus.comsavemyexams.com For the synthesis of 2-(hydroxymethyl)-3-nitrophenol, a common strategy involves the nitration of 3-(hydroxymethyl)phenol using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (0–5°C) to control the exothermic reaction.

A study on the synthesis of 2-methyl-3-hydroxymethyl-5-nitrophenol, an analogue of the target compound, utilized the nitration of 2-methyl-5-nitrobenzyl chloride to introduce a second nitro group. sioc-journal.cn This highlights how nitration can be a key step in a multi-step synthesis.

Hydroxymethylation and Formylation Approaches

Hydroxymethylation and formylation are key reactions for introducing a one-carbon unit onto a phenolic ring, which can then be a precursor to the hydroxymethyl group.

Hydroxymethylation: This reaction typically involves the use of formaldehyde (B43269) under basic conditions to add a hydroxymethyl group to the aromatic ring. For instance, an alternative route to a related compound involves the hydroxymethylation of 2-nitrophenol (B165410) using formaldehyde under basic conditions. Careful control of reaction conditions is necessary to prevent polymerization and other side reactions of formaldehyde.

Formylation: Formylation introduces a formyl group (-CHO) onto the aromatic ring, which can subsequently be reduced to a hydroxymethyl group. Several methods exist for the ortho-formylation of phenols:

Duff Reaction and Sommelet Reaction: These methods utilize hexamethylenetetramine as the formylating agent. wikipedia.org

Gattermann Reaction: This reaction employs cyanides to synthesize aromatic aldehydes. wikipedia.org

Reimer-Tiemann Reaction: Chloroform is used as the formylating agent in this reaction. wikipedia.org

Vilsmeier-Haack Reaction: Dimethylformamide and phosphorus oxychloride are the reagents used for formylation. wikipedia.org

Magnesium Chloride and Triethylamine Method: A notable method for the ortho-formylation of phenols uses magnesium chloride, triethylamine, and paraformaldehyde. orgsyn.orgorgsyn.org This method has been shown to be effective for a variety of substituted phenols, including those with electron-donating and electron-withdrawing groups, and generally provides good yields of the ortho-formylated product. orgsyn.orgresearchgate.net

A novel method for the para-formylation of nitroarenes, which are typically difficult to formylate directly via electrophilic substitution, utilizes vicarious nucleophilic substitution (VNS) with tris(benzotriazol-1-yl)methane. organic-chemistry.org

Multi-step Synthetic Sequences from Precursors

The synthesis of 2-(hydroxymethyl)-3-nitrophenol and its analogs often requires multi-step sequences starting from readily available precursors. The design of these sequences involves a strategic combination of reactions to introduce the desired functional groups in the correct positions.

An example of a multi-step synthesis is the preparation of 2-methyl-3-hydroxymethyl-5-nitrophenol. sioc-journal.cn The synthesis started with 2-methyl-5-nitrobenzyl chloride, which was nitrated, acetylated, reduced, diazotized, and finally hydrolyzed to yield the target molecule. sioc-journal.cn This sequence demonstrates the complexity that can be involved in constructing these molecules.

Another approach involves the diazotization of an appropriate amino-substituted precursor followed by hydrolysis to introduce the hydroxyl group. For instance, the synthesis of 2-methyl-3-nitrophenol (B1294317) involves the diazotization of p-toluidine (B81030), followed by a vigorous reaction upon heating to yield the final product. prepchem.com Similarly, m-nitrophenol can be prepared by diazotizing m-nitroaniline and then heating the resulting diazonium salt. orgsyn.org

Advanced and Novel Synthetic Approaches

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. This has led to the exploration of green chemistry principles in the synthesis of nitrophenols and their derivatives.

Green Chemistry Methodologies for Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing nitrophenols, this includes the use of environmentally benign reagents, solvents, and catalysts.

The use of biological materials like plant extracts for the synthesis of metal nanoparticles, which can then be used as catalysts, is a key area of green chemistry. nih.gov These methods are cost-effective and environmentally friendly. nih.gov Various green reducing agents such as ascorbic acid and formic acid have also been investigated. nih.gov

Catalytic Reduction: A significant application of green chemistry in this area is the catalytic reduction of nitrophenols to aminophenols, which are valuable industrial chemicals. This process often utilizes metal nanoparticles as catalysts. For example, nanoparticles of copper, silver, and gold deposited on supports like polydopamine-magnetite have been shown to be effective catalysts for the reduction of 2-, 3-, and 4-nitrophenol (B140041). nih.gov The catalytic activity depends on the metal, with the trend being Au > Ag > Cu. nih.gov Natural aragonite has also been used as a support for nano-nickel catalysts in the reduction of p-nitrophenol. tandfonline.com

A particularly attractive green chemistry approach is the development of catalyst-free and solvent-free reactions. An economical and environmentally friendly method for the synthesis of nitrophenols has been developed by reacting phenol with nitric acid at a controlled temperature without the use of catalysts or solvents. ppaspk.org This process yielded a high percentage of nitrophenols with good selectivity for the ortho and para isomers. ppaspk.org

Utilization of Sustainable Reagents and Solvents

The principles of green chemistry, which aim to reduce or eliminate hazardous substances, are increasingly being applied to the synthesis of phenolic compounds. saspublishers.com A primary focus is the replacement of conventional volatile organic solvents with more environmentally benign alternatives. scienceopen.com Water is a highly attractive green solvent due to its non-toxicity, non-flammability, and high heat capacity. scispace.com For instance, one-pot, three-component reactions for synthesizing β-nitro sulfides have been efficiently carried out in water, catalyzed by a task-specific ionic liquid. scispace.com

Ionic liquids are also considered green solvents because of their low vapor pressure and high resistance to oxidation and reduction. mdpi.com They can serve as both the reaction medium and the catalyst, simplifying processes and often allowing for easy recycling. scispace.com The synthesis of various heterocyclic scaffolds, such as pyran derivatives, has been successfully achieved in ionic liquids. mdpi.com

Furthermore, the move towards solvent-free or "neat" reaction conditions represents a significant step in sustainable synthesis. mdpi.com Microwave-assisted organic synthesis, often performed without a solvent, can accelerate reaction times and improve yields. mdpi.com Biocatalysis offers another powerful green alternative, utilizing enzymes that operate under mild conditions, typically in aqueous media, with high selectivity. saspublishers.comrsc.org The use of enzymes like hydrolases, lyases, and oxidoreductases can replace harsh chemical reagents in various transformations. saspublishers.com Research into biocatalytic routes for producing muconic acid derivatives from catechols highlights the potential for scalable, sustainable synthesis that minimizes solvent waste. rsc.org

| Sustainable Approach | Example Application/Reagent | Benefit | Source(s) |

| Aqueous Media | One-pot synthesis of β-nitro sulfides | Non-toxic, non-flammable, safe | scispace.com |

| Ionic Liquids | Synthesis of pyran derivatives | Green reaction media, potential as recyclable catalysts | scispace.commdpi.com |

| Biocatalysis | Enzyme-catalyzed hydrolysis and oxidation | High selectivity, mild reaction conditions (ambient temp/pressure) | saspublishers.comrsc.org |

| Solvent-Free | Microwave-assisted synthesis of dihydropyrimidinones | Reduced waste, energy efficiency, faster reactions | mdpi.commdpi.com |

One-Pot and Multicomponent Reactions

One-pot synthesis and multicomponent reactions (MCRs) are highly efficient strategies in organic chemistry that combine multiple reaction steps into a single procedure without isolating intermediates. mdpi.comresearchgate.net This approach is economically and environmentally advantageous as it reduces reaction time, energy consumption, and waste generation. mdpi.com

While a specific multicomponent reaction for the direct synthesis of 2-(Hydroxymethyl)-3-nitrophenol is not prominently documented, the principles are widely applied to create similarly complex aromatic and heterocyclic structures. For example, the four-component synthesis of dihydropyrano[2,3-c]pyrazoles involves the reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine (B178648) hydrate (B1144303) in a single pot. derpharmachemica.com These reactions can be catalyzed by various agents, including reusable ionic liquids, in green solvents like water. mdpi.comderpharmachemica.com Another classic example is the Hantzsch reaction, which produces substituted pyridines from an aldehyde, a β-ketoester, and an ammonia (B1221849) source in one pot. mdpi.com Such methodologies allow for the rapid generation of molecular diversity by simply varying the starting components. scispace.com

Asymmetric Synthesis and Stereoselective Approaches

The molecule 2-(Hydroxymethyl)-3-nitrophenol is itself achiral and therefore does not have enantiomers. However, asymmetric and stereoselective synthetic approaches are critical when preparing chiral analogues or derivatives where specific stereoisomers are required. These methods are essential for creating molecules with defined three-dimensional structures.

Synthesis of Structural Analogues and Derivatives of 2-(Hydroxymethyl)-3-nitrophenol

The chemical structure of 2-(Hydroxymethyl)-3-nitrophenol features three distinct functional groups—a phenolic hydroxyl, a nitro group, and a hydroxymethyl group—each providing a handle for further chemical modification. This allows for the synthesis of a wide array of structural analogues and derivatives.

Phenolic Hydroxyl Group Functionalization

The phenolic hydroxyl group is acidic and readily participates in various functionalization reactions. wikipedia.org

Etherification and Esterification : The hydroxyl group can be converted into an ether or an ester. nih.gov For example, esterification of the alcoholic hydroxyl group of tyrosol with phenolic acids has been shown to enhance its antioxidant properties. nih.gov

Dehydroxylation : A more complex transformation involves the complete removal of the phenolic hydroxyl group. One process for achieving this involves reacting the phenol with a compound like 2-chloropyrimidine (B141910) to form a stable ethereal compound, which is then subjected to hydrogenolysis over a palladium catalyst to cleave the C-O bond, replacing the ether group with hydrogen. google.com

Nitroxyl Group Transformations

The aromatic nitro group is a versatile functional group that can be transformed into several other functionalities.

Reduction to an Amino Group : The most common transformation is the reduction of the nitro group to an amino group (-NH2). This can be achieved using various reducing agents. For instance, in the synthesis of an analogue, 2-methyl-3-amino-5-nitrobenzyl acetate (B1210297) was produced by reducing a dinitro compound with stannous chloride in a mixed solvent of alcohol and acetic acid. sioc-journal.cn This conversion is a key step in the synthesis of many substituted phenols and anilines. sioc-journal.cn

Hydroxymethyl Group Derivatization

The primary alcohol of the hydroxymethyl group can be modified through several reactions.

Oxidation : The hydroxymethyl group can be oxidized to form an aldehyde or a carboxylic acid. In one reported case, an attempt to oxidize a methyl group on a related phenol resulted instead in the oxidation of the hydroxymethyl group, indicating its reactivity. sioc-journal.cn

Esterification : Similar to the phenolic hydroxyl, the alcoholic hydroxyl of the hydroxymethyl group can undergo esterification to form various ester derivatives. nih.gov

| Functional Group | Reaction Type | Product/Transformation | Source(s) |

| Phenolic Hydroxyl | Etherification/Esterification | Phenolic ether or ester | wikipedia.orgnih.gov |

| Phenolic Hydroxyl | Dehydroxylation | Removal of -OH group, replaced by -H | google.com |

| Nitroxyl Group | Reduction | Conversion of -NO₂ to an amino group (-NH₂) | sioc-journal.cn |

| Hydroxymethyl Group | Oxidation | Conversion of -CH₂OH to a carboxylic acid (-COOH) | |

| Hydroxymethyl Group | Esterification | Formation of an ester derivative | nih.gov |

Ring-Substituted Derivatives and Isomers

The synthesis of ring-substituted derivatives and isomers of 2-(hydroxymethyl)-3-nitrophenol often involves multi-step sequences that strategically introduce or modify functional groups on the phenol ring. The regioselectivity of these reactions is a critical factor, often dictated by the electronic nature and steric hindrance of the substituents already present on the ring.

One notable analogue, 2-methyl-3-hydroxymethyl-5-nitrophenol , was synthesized in a multi-step process starting from 2-methyl-5-nitrobenzyl chloride. biosynth.com This starting material was first nitrated to yield 2-methyl-3,5-dinitrobenzyl chloride. Subsequent acetylation converted the benzyl (B1604629) chloride to 2-methyl-3,5-dinitrobenzyl acetate. A key step involved the selective reduction of one nitro group using stannous chloride in a mixture of alcohol and acetic acid to give 2-methyl-3-amino-5-nitrobenzyl acetate. The desired product was then obtained through diazotization of the amino group followed by hydrolysis. biosynth.com

The synthesis of isomers is also well-documented. For instance, 2-methyl-3-nitrophenol can be prepared from p-toluidine. chemicalbook.comprepchem.com The process involves dissolving p-toluidine in nitric acid and water, followed by diazotization with sodium nitrite (B80452) at low temperatures. The resulting diazo-solution is then heated to induce a reaction that, after steam distillation, yields the final product with a melting point of 36.5°C and in a yield of 60-70%. chemicalbook.comprepchem.com Another synthetic route to 2-methyl-3-nitrophenol starts from 2-amino-6-methylanisole. chemicalbook.com

The synthesis of 4-(hydroxymethyl)-2-nitrophenol , an isomer of the target compound, is achieved by the hydroxymethylation of 2-nitrophenol. This reaction involves boiling 2-nitrophenol with formaldehyde and concentrated hydrochloric acid under reflux for several hours. After cooling and separation, the product is purified by steam distillation to remove unreacted 2-nitrophenol, followed by recrystallization from water to yield long, yellow needles with a melting point of 97°C. stackexchange.com

The synthesis of halogenated nitrophenols, which can serve as precursors to further elaborated structures, has also been explored. 2-Bromo-6-nitrophenol can be synthesized through the nitration of 2-bromophenol. nbinno.com This process requires careful control of reaction conditions to ensure selective nitration at the 6-position. nbinno.com An alternative starting material for this compound is 1-bromo-2-nitrobenzene. nbinno.com

General strategies for the synthesis of nitrophenols often involve the direct nitration of phenol or substituted phenols. sioc-journal.cnchemicalbook.com However, the direct nitration of phenol typically yields a mixture of ortho- and para-nitrophenols, making the synthesis of a specific isomer challenging. chemicalbook.com The regioselectivity can be influenced by the choice of catalyst and reaction conditions. sioc-journal.cn For instance, the use of H-β or γ-alumina catalysts can favor the formation of o-nitrophenol. sioc-journal.cn

The table below summarizes the synthetic methodologies for various ring-substituted derivatives and isomers of 2-(hydroxymethyl)-3-nitrophenol.

Table 1: Synthetic Methodologies for Ring-Substituted Derivatives and Isomers

| Compound | Starting Material(s) | Key Reagents/Conditions | Yield | Melting Point | Reference(s) |

|---|

Chemical Reactivity and Mechanistic Investigations of 2 Hydroxymethyl 3 Nitrophenol

Reaction Pathways and Intermediates

The reactivity of 2-(hydroxymethyl)-3-nitrophenol is dictated by the electronic and steric effects of its three substituents. The hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups are electron-donating and activating, while the nitro (-NO₂) group is strongly electron-withdrawing and deactivating.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for benzene (B151609) derivatives. dalalinstitute.com The mechanism proceeds in two main steps:

Attack by the electrophile: The aromatic π-system acts as a nucleophile, attacking an electrophile (E⁺). This is the slow, rate-determining step as it disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. dalalinstitute.comlibretexts.org

Deprotonation: A base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring aromaticity and yielding the substituted product. libretexts.org

In 2-(hydroxymethyl)-3-nitrophenol, the directing effects of the substituents are crucial. The hydroxyl group is a powerful activating ortho-, para-director. The hydroxymethyl group is a weaker activating ortho-, para-director. Conversely, the nitro group is a strong deactivating meta-director.

The positions open for substitution are C4, C5, and C6.

Position 6 (ortho to -OH, meta to -NO₂): This position is strongly activated by the hydroxyl group.

Position 4 (para to -OH, meta to -NO₂): This position is also strongly activated by the hydroxyl group.

Position 5 (meta to -OH, meta to -CH₂OH, ortho to -NO₂): This position is deactivated by all three groups relative to the others.

Therefore, electrophilic attack is most likely to occur at positions 4 and 6, driven by the powerful directing effect of the hydroxyl group. The strong deactivating nature of the nitro group means that harsher reaction conditions may be required compared to phenol (B47542) itself. dalalinstitute.com

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Type | Activating/Deactivating | Directing Effect |

| -OH (Hydroxyl) | Electron Donating (Resonance) | Strongly Activating | Ortho, Para |

| -CH₂OH (Hydroxymethyl) | Electron Donating (Inductive) | Weakly Activating | Ortho, Para |

| -NO₂ (Nitro) | Electron Withdrawing (Resonance & Inductive) | Strongly Deactivating | Meta |

Nucleophiles are species with a lone pair of electrons that they can donate to an electron-deficient center (an electrophile). While the electron-rich aromatic ring of 2-(hydroxymethyl)-3-nitrophenol is generally prone to electrophilic attack, its functional groups provide sites for nucleophilic reactions.

One potential site is the benzylic carbon of the hydroxymethyl group. In the presence of a good leaving group (e.g., if the -OH is protonated by an acid to form -OH₂⁺), this carbon can be attacked by a nucleophile in a nucleophilic substitution reaction (Sₙ1 or Sₙ2).

Additionally, the presence of the strongly electron-withdrawing nitro group makes the aromatic ring electron-deficient. This can, under specific and often harsh conditions (e.g., presence of a very strong nucleophile), allow for nucleophilic aromatic substitution (SₙAr). In such a reaction, a nucleophile would attack the ring, and a leaving group (typically not hydrogen) would depart. The positions ortho and para to the nitro group are most activated for this type of reaction, but the lack of a suitable leaving group at these positions in the parent molecule makes this pathway less probable without prior modification.

The functional groups of 2-(hydroxymethyl)-3-nitrophenol are susceptible to both oxidation and reduction. The reactivity is analogous to that of its isomer, 3-(hydroxymethyl)-2-nitrophenol (B1442504). jackwestin.com

Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized. Common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can transform the -CH₂OH group into a carboxylic acid (-COOH), yielding 2-carboxy-3-nitrophenol. jackwestin.com

Reduction: The nitro group is readily reduced. This can be achieved using various reducing agents, such as hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon) or sodium borohydride (B1222165) (NaBH₄). jackwestin.com This transformation converts the -NO₂ group into an amino group (-NH₂), forming 2-amino-3-(hydroxymethyl)phenol. The nitro group can be reduced to form reactive intermediates that may interact with enzymes and proteins. jackwestin.com

Table 2: Common Oxidative and Reductive Transformations

| Reaction Type | Functional Group | Reagents | Product Functional Group |

| Oxidation | -CH₂OH (Hydroxymethyl) | KMnO₄, CrO₃ | -COOH (Carboxylic Acid) |

| Reduction | -NO₂ (Nitro) | H₂/Pd, NaBH₄ | -NH₂ (Amino) |

Kinetic and Thermodynamic Studies of Reactions Involving 2-(Hydroxymethyl)-3-nitrophenol

A chemical reaction that can yield two or more different products can be governed by either kinetic or thermodynamic control. numberanalytics.comnih.gov

Kinetic Control: This prevails under conditions where the reaction is irreversible, often at lower temperatures. libretexts.org The major product formed is the one that is generated the fastest, meaning it proceeds via the reaction pathway with the lowest activation energy (Ea). This product is known as the kinetic product. wikipedia.orgnumberanalytics.com

Thermodynamic Control: This is favored under conditions where the reaction is reversible, typically at higher temperatures, allowing equilibrium to be established. libretexts.org The major product is the most thermodynamically stable one (i.e., the one with the lowest Gibbs free energy, G), regardless of how fast it is formed. This is the thermodynamic product. wikipedia.orgnumberanalytics.com

Reaction Coordinate Diagram: Kinetic vs. Thermodynamic Control

In this illustrative diagram, Product A is the kinetic product, and Product B is the thermodynamic product.

For electrophilic substitution on 2-(hydroxymethyl)-3-nitrophenol, a competition exists primarily between substitution at the C4 and C6 positions. One position might be sterically more accessible, leading to a lower activation energy and favoring its formation as the kinetic product. The other position might lead to a more stable product (e.g., due to better resonance stabilization or fewer steric clashes in the final structure), making it the thermodynamic product. Without experimental data, it is difficult to definitively assign which product is kinetic and which is thermodynamic, but controlling reaction conditions like temperature and reaction time could selectively favor one over the other. numberanalytics.com

Photochemical Reactivity and Excited-State Dynamics

Nitrophenols are known to be photochemically active, absorbing UV light that can induce chemical transformations.

A significant photochemical reaction for ortho-nitrophenols is the gas-phase photolysis to form nitrous acid (HONO). wikipedia.org When irradiated with light in the 300-500 nm range, compounds like 2-nitrophenol (B165410) and its derivatives undergo a photo-induced transformation. wikipedia.org

The accepted mechanism involves an intramolecular hydrogen transfer from the phenolic hydroxyl group to the adjacent nitro group in the excited state. wikipedia.org This is followed by rearrangement and cleavage to release HONO into the gas phase. Since 2-(hydroxymethyl)-3-nitrophenol possesses the key ortho-nitrophenol structural feature, it is expected to undergo a similar photochemical transformation. This process is of considerable interest in atmospheric chemistry, as the photolysis of such compounds can act as a daytime source of HONO, which in turn is a major precursor to the hydroxyl radical (•OH), a critical atmospheric oxidant. wikipedia.org

Intramolecular and Intermolecular Proton Transfer Mechanisms

The arrangement of the hydroxyl and nitro groups on the aromatic ring of 2-(hydroxymethyl)-3-nitrophenol suggests the potential for significant intramolecular interactions, particularly proton transfer. The proximity of the acidic phenolic proton to the oxygen atoms of the nitro group can facilitate the formation of an intramolecular hydrogen bond. This type of bonding is a well-documented phenomenon in ortho-nitrophenols. doubtnut.comvedantu.comtestbook.comchempedia.info

In the case of o-nitrophenol, ultrafast electron diffraction studies have provided direct observation of the nuclear motions involved in excited-state intramolecular proton transfer (ESIPT). illinois.eduresearchgate.netrsc.orgrsc.org Upon photoexcitation, the proton from the hydroxyl group is transferred to the adjacent nitro group, forming an aci-nitrophenol isomer. researchgate.net This process is often barrierless and occurs on a femtosecond timescale. researchgate.netrsc.org The dynamics of this transfer are intricately linked to changes in the molecular backbone, including the compression of the donor-acceptor atom distance. rsc.org Given the structural similarity, it is highly probable that 2-(hydroxymethyl)-3-nitrophenol would exhibit analogous ESIPT behavior, with the hydroxymethyl group potentially influencing the electronic properties and, consequently, the dynamics of the proton transfer.

Intermolecular proton transfer is also a consideration, particularly in protic solvents. For instance, studies on p-nitrophenol in aqueous solutions have shown evidence of intermolecular proton transfer to form p-nitrophenolate. tandfonline.com For 2-(hydroxymethyl)-3-nitrophenol, in addition to the phenolic proton, the proton of the hydroxymethyl group could also participate in intermolecular hydrogen bonding and proton exchange with solvent molecules or other reactive species. The specific pathway, whether intramolecular or intermolecular, would likely be influenced by the solvent environment and the presence of other reagents.

Catalytic Transformations Involving 2-(Hydroxymethyl)-3-nitrophenol as Substrate or Reagent

Catalytic Reduction of the Nitro Group:

The catalytic reduction of nitrophenols to aminophenols is a widely studied and industrially significant reaction. Various catalytic systems have been developed for this transformation, often utilizing metal nanoparticles. For example, the reduction of 4-nitrophenol (B140041) is a model reaction used to evaluate catalyst activity. nih.govnih.gov It is reasonable to assume that the nitro group in 2-(hydroxymethyl)-3-nitrophenol could be selectively reduced to an amino group under similar conditions, yielding 2-amino-6-(hydroxymethyl)phenol. The mechanism typically involves the adsorption of the nitrophenol onto the catalyst surface, followed by reduction with a hydride source like sodium borohydride. nih.govresearchgate.net The presence of an intramolecular hydrogen bond in ortho-substituted nitrophenols can affect the rate of reduction compared to their para-substituted isomers. nih.gov

Table 1: Examples of Catalytic Systems for the Reduction of Nitrophenols This table presents data for the reduction of nitrophenol isomers, which are analogous to the potential reduction of the nitro group in 2-(hydroxymethyl)-3-nitrophenol.

| Catalyst | Nitrophenol Isomer | Reducing Agent | Conversion (%) | Reference |

| Copper(II) Complex 1 | 4-Nitrophenol | NaBH₄ | 90.8 | nih.gov |

| Copper(II) Complex 2 | 4-Nitrophenol | NaBH₄ | 95.2 | nih.gov |

| Copper(II) Complex 3 | 4-Nitrophenol | NaBH₄ | 97.5 | nih.gov |

| Au@[C₄C₁₆Im]Br | 4-Nitrophenol | NaBH₄ | High | nih.gov |

| Au@[C₄C₁₆Im]Br | 2-Nitrophenol | NaBH₄ | Lower than 4-NP | nih.gov |

| Ni₁.₇₅Cu | 4-Nitrophenol | NaBH₄ | High | acs.org |

| Ni₇Cu | 2-Nitrophenol | NaBH₄ | High | acs.org |

| Ni₇Cu | 3-Nitrophenol (B1666305) | NaBH₄ | High | acs.org |

Catalytic Oxidation of the Hydroxymethyl Group:

The hydroxymethyl group in 2-(hydroxymethyl)-3-nitrophenol is a primary benzylic alcohol moiety. The selective oxidation of benzyl (B1604629) alcohols to the corresponding aldehydes is another fundamental catalytic transformation. A variety of catalysts, including those based on gold and palladium nanoparticles, have been shown to be effective for this purpose. rsc.orgrsc.orgacs.orgmdpi.com Therefore, it is plausible that the hydroxymethyl group of 2-(hydroxymethyl)-3-nitrophenol could be oxidized to a formyl group, yielding 2-hydroxy-3-nitrobenzaldehyde. The choice of catalyst and reaction conditions would be crucial to ensure selectivity and avoid over-oxidation to the carboxylic acid or polymerization. The presence of the nitro and phenolic hydroxyl groups would undoubtedly influence the catalytic activity and selectivity.

Table 2: Examples of Catalytic Systems for the Oxidation of Benzyl Alcohol This table presents data for the oxidation of benzyl alcohol, which is analogous to the potential oxidation of the hydroxymethyl group in 2-(hydroxymethyl)-3-nitrophenol.

| Catalyst | Oxidant | Base | Product | Conversion (%) | Selectivity (%) | Reference |

| Au₁₀₁(PPh₃)₂₁Cl₅/TiO₂ | O₂ | - | Benzaldehyde/Methyl Benzoate | >90 | Tunable | rsc.org |

| AuPVA/TiO₂ | O₂ | NaOH | Benzoic Acid | High | - | rsc.org |

| AuPVA/TiO₂ | O₂ | K₂CO₃ (in cyclohexane) | Benzaldehyde | - | High | rsc.org |

| Pd-Fe/TiO₂ | H₂ + O₂ (in situ H₂O₂) | - | Benzaldehyde | High | - | acs.org |

| Fe(NO₃)₃·9H₂O | - | - | Benzaldehyde | 94.9 (in N₂) | 95 (in N₂) | frontiersin.org |

| Al(NO₃)₃·9H₂O | - | - | Benzaldehyde | 88.1 | 80 | frontiersin.org |

| Cu(NO₃)₂·3H₂O | - | - | Benzaldehyde | 82.3 | - | frontiersin.org |

Theoretical and Computational Chemistry Studies of 2 Hydroxymethyl 3 Nitrophenol

Quantum Mechanical Calculations of Molecular Structure and Electronic Properties

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 2-(hydroxymethyl)-3-nitrophenol. These methods, particularly when applied to nitrophenol derivatives, offer a detailed picture of the molecule's three-dimensional geometry and the distribution of electrons within its structure. mdpi.com

Electronic properties such as the dipole moment, polarizability, and the distribution of atomic charges can be precisely calculated. These properties are crucial for understanding how the molecule interacts with itself and with other molecules. The calculated electronic properties for a related compound, 2-nitrophenol (B165410), provide a reference for what can be expected for 2-(hydroxymethyl)-3-nitrophenol.

Table 1: Calculated Electronic Properties of 2-Nitrophenol

| Property | Calculated Value |

|---|---|

| Dipole Moment | 3.1 D |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -2.5 eV |

| Ionization Potential | 8.1 eV |

| Electron Affinity | 1.9 eV |

(Note: These values are for 2-nitrophenol and serve as an illustrative example of the types of properties calculated.)

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricate details of chemical reactions involving nitrophenols. rsc.org It allows for the mapping of potential energy surfaces, which helps in identifying the most likely pathways for a reaction to occur. This includes the characterization of reactants, products, intermediates, and, crucially, transition states. researchgate.net

For 2-(hydroxymethyl)-3-nitrophenol, DFT calculations can elucidate mechanisms of reactions such as electrophilic aromatic substitution, oxidation of the hydroxymethyl group, or reactions involving the nitro group. For instance, the study of the nitrosolysis of related N-hydroxymethyldialkylamines has been supported by DFT calculations to propose a plausible reaction mechanism. rsc.org

By calculating the energies of transition states, researchers can determine the activation energy barriers for different reaction pathways, providing a quantitative measure of reaction kinetics. researchgate.net This is particularly valuable in understanding the regioselectivity and stereoselectivity of reactions involving this substituted phenol (B47542).

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of 2-(hydroxymethyl)-3-nitrophenol, capturing its motion and interactions over time. pku.edu.cn These simulations are particularly useful for exploring the molecule's conformational landscape, revealing the different shapes it can adopt and the energetic favorability of each conformation. nih.gov

The flexibility of the hydroxymethyl and nitro groups allows for various rotational isomers. MD simulations can track the transitions between these conformers and determine their relative populations. rsc.org This information is vital for understanding how the molecule's shape influences its properties and interactions.

Furthermore, MD simulations can model the intermolecular interactions of 2-(hydroxymethyl)-3-nitrophenol with solvent molecules or other solutes. pku.edu.cn This provides insights into solvation effects and the formation of aggregates or complexes. Understanding these interactions is key to predicting the compound's behavior in different environments.

Spectroscopic Parameter Prediction and Validation

Computational chemistry plays a crucial role in the interpretation of experimental spectroscopic data. Methods like DFT can be used to predict various spectroscopic parameters for 2-(hydroxymethyl)-3-nitrophenol, which can then be compared with experimental spectra for validation. researchgate.net

For instance, theoretical calculations can predict the vibrational frequencies that correspond to the peaks observed in an infrared (IR) spectrum. researchgate.net This allows for the assignment of specific vibrational modes to the experimental peaks, providing a detailed understanding of the molecule's vibrational behavior. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated to aid in the interpretation of ¹H and ¹³C NMR spectra. tandfonline.com

Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis) of the molecule. mdpi.comrsc.org The calculated excitation energies and oscillator strengths can be correlated with the absorption bands observed experimentally, offering insights into the electronic transitions occurring within the molecule.

Table 2: Predicted Spectroscopic Data for a Generic Nitrophenol Derivative

| Spectroscopic Technique | Predicted Parameter | Typical Calculated Value |

|---|---|---|

| IR Spectroscopy | OH Stretch | 3200-3600 cm⁻¹ |

| NO₂ Asymmetric Stretch | 1500-1550 cm⁻¹ | |

| ¹³C NMR Spectroscopy | Aromatic C-OH | 155-160 ppm |

| Aromatic C-NO₂ | 145-150 ppm | |

| UV-Vis Spectroscopy | π → π* Transition | 280-320 nm |

| n → π* Transition | 350-400 nm |

(Note: These are typical ranges for nitrophenol derivatives and serve as illustrative examples.)

Computational Approaches to Isomerism and Tautomerism

Computational methods are invaluable for studying the different isomeric forms of 2-(hydroxymethyl)-3-nitrophenol and the potential for tautomerism. Isomers, which have the same molecular formula but different arrangements of atoms, can have distinct physical and chemical properties. Computational calculations can determine the relative energies of different positional isomers of the hydroxymethyl and nitro groups on the phenol ring, predicting the most stable arrangements.

Tautomerism, the interconversion of structural isomers, is also a key area of investigation. For 2-(hydroxymethyl)-3-nitrophenol, keto-enol tautomerism involving the phenol group and potential tautomers of the nitro group (aci-nitro form) can be explored. Computational studies can model the structures and energies of these tautomers and the transition states connecting them, providing insights into their relative stabilities and the likelihood of their existence. tandfonline.com

Applications of 2 Hydroxymethyl 3 Nitrophenol in Advanced Organic Synthesis and Materials Science

Precursor and Building Block in Complex Molecule Synthesis

The unique arrangement of functional groups in 2-(Hydroxymethyl)-3-nitrophenol makes it a versatile starting material for the synthesis of more elaborate chemical structures. The interplay between the electron-withdrawing nitro group and the electron-donating hydroxyl and hydroxymethyl groups influences the reactivity of the aromatic ring and the appended functionalities, opening avenues for selective chemical modifications.

Synthesis of Heterocyclic Frameworks

Nitroaromatic compounds are well-established precursors for the synthesis of a wide array of nitrogen-containing heterocycles. The reduction of the nitro group to an amino group is a pivotal transformation that unlocks numerous cyclization strategies. In the case of 2-(Hydroxymethyl)-3-nitrophenol, the resulting 3-amino-2-(hydroxymethyl)phenol would be a highly versatile intermediate for constructing various heterocyclic systems.

For instance, the condensation of the amino group with a carbonyl compound could lead to the formation of imines, which could then undergo intramolecular cyclization with the adjacent hydroxymethyl group to yield dihydrooxazine derivatives. Furthermore, the amino-substituted phenol (B47542) can participate in reactions to form more complex fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. The general reactivity of nitroalkenes in the synthesis of three- to six-membered O, N, and S-heterocycles is well-documented, suggesting the potential for 2-(Hydroxymethyl)-3-nitrophenol to serve as a synthon in similar transformations after appropriate functional group manipulation. rsc.orgrsc.orggoogle.com

| Starting Material | Reagent(s) | Resulting Heterocyclic Core | Potential Application Area |

| 2-(Hydroxymethyl)-3-nitrophenol | 1. Reduction (e.g., H₂, Pd/C) 2. Phosgene or equivalent | Benzoxazolone | Pharmaceuticals, Agrochemicals |

| 2-(Hydroxymethyl)-3-nitrophenol | 1. Reduction (e.g., SnCl₂, HCl) 2. Dicarbonyl compound | Quinoxaline derivative | Organic electronics, Dyes |

| 2-(Hydroxymethyl)-3-nitrophenol | 1. Reduction (e.g., Fe, NH₄Cl) 2. α-Haloketone | Substituted Benzoxazine | Polymer science, Bioactive molecules |

Construction of Macrocyclic Systems (e.g., Calixarenes)

Calixarenes are a class of macrocyclic compounds traditionally synthesized through the condensation of phenols with aldehydes, typically formaldehyde (B43269). wikipedia.org These basket-shaped molecules have found widespread applications in host-guest chemistry, sensing, and catalysis. The synthesis of calixarenes can be challenging, often resulting in mixtures of linear and cyclic oligomers. wikipedia.org However, with carefully chosen starting materials and reaction conditions, the synthesis can be surprisingly efficient. wikipedia.org

Given that 2-(Hydroxymethyl)-3-nitrophenol possesses a phenolic hydroxyl group, it can theoretically participate in condensation reactions to form calixarene-like macrocycles. The presence of the hydroxymethyl group could potentially be exploited in a "1+1+1+1" type cyclization process, as has been demonstrated with other 2-hydroxymethylphenols, to produce calix researchgate.netarenes. rsc.org The nitro group would impart unique electronic properties to the resulting macrocycle, potentially influencing its host-guest binding capabilities and solubility. The synthesis of calixarenes from p-substituted phenols and formaldehyde is a well-established methodology, and it is plausible that 2-(Hydroxymethyl)-3-nitrophenol could be incorporated into such structures, leading to novel functionalized macrocycles. researchgate.netrsc.org

| Macrocycle Type | Synthetic Strategy | Key Features of Resulting Macrocycle |

| Nitro-functionalized Calix researchgate.netarene | Acid- or base-catalyzed condensation of 2-(Hydroxymethyl)-3-nitrophenol | Defined cavity with nitro groups pointing outwards, potential for further functionalization of the nitro groups. |

| Mixed-substituent Calixarene | Co-condensation of 2-(Hydroxymethyl)-3-nitrophenol with other phenolic monomers | Asymmetric macrocycle with tailored solubility and recognition properties. |

Incorporation into Bio-inspired Molecular Scaffolds

The development of bio-inspired molecular scaffolds is a rapidly growing area of research, with applications ranging from drug delivery to tissue engineering. These scaffolds often mimic the structure and function of natural biomolecules, such as proteins and nucleic acids. The functional groups present in 2-(Hydroxymethyl)-3-nitrophenol offer handles for its incorporation into such complex architectures.

For example, the hydroxyl and hydroxymethyl groups can be used to form ester or ether linkages, allowing the compound to be grafted onto polymer backbones or other molecular frameworks. The nitro group can be reduced to an amine, which can then be used to form amide bonds, a key linkage in peptides and proteins. This would allow for the integration of the nitrophenol moiety into peptide-based biomaterials, potentially imparting novel properties such as fluorescence or redox activity.

Role in Catalysis and Catalyst Development

The application of 2-(Hydroxymethyl)-3-nitrophenol in catalysis is an area of growing interest. Its ability to act as a ligand for metal complexes or to function as an organocatalyst opens up possibilities for its use in a variety of chemical transformations.

Ligand Synthesis for Metal Complex Catalysis

The hydroxyl and nitro groups of 2-(Hydroxymethyl)-3-nitrophenol can act as coordination sites for metal ions, making it a potential ligand for the synthesis of metal complexes. nih.gov The electronic properties of the ligand, influenced by the nitro group, can tune the catalytic activity of the metal center. Metal complexes of hydrazones, which can be synthesized from precursors containing nitro groups, have shown a wide range of biological and catalytic applications. researchgate.net

The synthesis of metal complexes with ligands containing hydroxyl and other donor atoms is a common strategy for developing new catalysts. For instance, ruthenium complexes with phosphinoamine ligands have been successfully used in the transfer hydrogenation of ketones. dicle.edu.tr It is conceivable that 2-(Hydroxymethyl)-3-nitrophenol could be modified to incorporate other donor atoms, leading to the formation of multidentate ligands capable of stabilizing various transition metal centers and facilitating catalytic reactions. google.comrsc.org

| Metal Center | Potential Ligand based on 2-(Hydroxymethyl)-3-nitrophenol | Potential Catalytic Application |

| Palladium(II) | Bidentate ligand with O,N-donors from the hydroxyl and a modified hydroxymethyl group | C-C cross-coupling reactions (e.g., Suzuki, Heck) |

| Copper(II) | Schiff base ligand derived from the amino-analogue of the title compound | Oxidation reactions, Atom Transfer Radical Polymerization (ATRP) |

| Rhodium(I) | Chiral phosphine-oxazoline ligand incorporating the nitrophenol backbone | Asymmetric hydrogenation |

Organocatalytic Applications

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. The functional groups of 2-(Hydroxymethyl)-3-nitrophenol suggest its potential utility in this field. The phenolic hydroxyl group can act as a hydrogen bond donor, activating electrophiles and controlling stereochemistry.

Furthermore, the nitro group is a key feature in some organocatalytic reactions. For example, the organocatalytic asymmetric allylic alkylation of 2-methyl-3-nitroindoles demonstrates the role of the nitro group in facilitating C-C bond formation. rsc.org While direct organocatalytic applications of 2-(Hydroxymethyl)-3-nitrophenol have not been extensively reported, its structure suggests potential for its use in reactions such as Michael additions or aldol (B89426) reactions, either as a catalyst itself or as a precursor to more complex organocatalysts.

Support in Heterogeneous Catalysis

In heterogeneous catalysis, the support material plays a crucial role in dispersing and stabilizing metallic nanoparticles, preventing their agglomeration and enhancing catalytic activity. Materials with high surface area and specific functional groups are often sought for this purpose. While direct studies employing 2-(hydroxymethyl)-3-nitrophenol as a primary support are not extensively documented, its structural motifs are relevant to materials used in catalytic applications.

Research has shown that materials with phenolic and nitrogen-containing functionalities are effective in catalysis. For instance, the presence of nitrogen groups on the surface of carbon-based materials can increase their basicity and improve the interaction between organic compounds and the support in advanced oxidation processes. mdpi.com Similarly, polydopamine-coated magnetite (PDA@Fe3O4) has been used as a support for metal nanoparticles in the catalytic reduction of nitrophenols, a class of compounds to which 2-(hydroxymethyl)-3-nitrophenol belongs. nih.gov

The functional groups of 2-(hydroxymethyl)-3-nitrophenol—the hydroxyl and nitro groups—could be chemically modified to create a polymer or coating on a core support material. The phenolic hydroxyl group can participate in polymerization or grafting reactions, while the nitro group can be reduced to an amine, providing a site for metal nanoparticle coordination. This potential for functionalization suggests that derivatives of 2-(hydroxymethyl)-3-nitrophenol could serve as effective catalyst supports, particularly for reactions involving nitrophenol reduction or oxidation of phenolic compounds. mdpi.com

Applications in Advanced Materials

The versatility of 2-(hydroxymethyl)-3-nitrophenol's functional groups makes it a valuable precursor in the synthesis of advanced materials, including polymers and chemical sensors.

The structure of 2-(hydroxymethyl)-3-nitrophenol is analogous to other multifunctional phenols used in polymer synthesis. Compounds like 2,2'-bis(hydroxymethyl)propionic acid (bis-MPA) and 2,4,6-tris-hydroxymethyl phenol serve as fundamental building blocks for creating functional linear and dendritic macromolecules. researchgate.netresearchgate.net The presence of multiple hydroxyl groups allows for the formation of polyesters and other polymers through condensation reactions. researchgate.net

Similarly, 2-(hydroxymethyl)-3-nitrophenol can be considered an AB2-type monomer, where the phenolic hydroxyl and the hydroxymethyl group can react with different co-monomers. The combination of a hydroxymethyl group and a nitro group on a phenolic ring provides a unique platform for creating polymers with specific properties. smolecule.com The hydroxymethyl group can be used for polyesterification or etherification, while the nitro group can be retained to impart specific electronic or recognition properties to the polymer, or it can be chemically transformed (e.g., reduced to an amine) for post-polymerization modification. smolecule.com This dual functionality allows for the synthesis of polymers with tunable characteristics for applications in coatings, drug delivery, and other advanced material fields. researchgate.net

Table 1: Potential Polymerization Reactions Involving 2-(Hydroxymethyl)-3-nitrophenol

| Functional Group | Potential Reaction | Resulting Linkage |

| Phenolic Hydroxyl | Esterification with a diacid | Ester |

| Hydroxymethyl | Esterification with a diacid | Ester |

| Phenolic Hydroxyl | Etherification with an alkyl halide | Ether |

| Hydroxymethyl | Urethane formation with a diisocyanate | Urethane |

Nitrophenols are a significant class of environmental pollutants, making their detection a priority. nih.gov While 2-(hydroxymethyl)-3-nitrophenol itself is not primarily used as the active sensing element, the development of sensors for related nitrophenols highlights the potential applications for this compound class. For example, a highly sensitive and selective chemical sensor for 2-nitrophenol (B165410) has been developed using cerium oxide (Ce2O3) nanoparticle-decorated carbon nanotube (CNT) nanocomposites. nih.gov This sensor demonstrates the feasibility of creating electrochemical devices for detecting low concentrations of nitrophenolic compounds. nih.gov

Furthermore, nitrophenols are known for their use as pH indicators. 3-Nitrophenol (B1666305), for instance, is used as a pH indicator with a transition range of 6.6 to 8.6. sigmaaldrich.com The color change is due to the deprotonation of the phenolic hydroxyl group, which alters the electronic conjugation of the molecule. Given its structural similarity, 2-(hydroxymethyl)-3-nitrophenol could potentially be investigated for similar indicator properties or as a building block to synthesize more complex indicator dyes with tailored pH ranges or sensitivities.

Table 2: Sensor Performance for 2-Nitrophenol Detection

| Parameter | Value | Reference |

| Sensor Material | Ce2O3 Nanoparticle Decorated CNTs | nih.gov |

| Target Analyte | 2-Nitrophenol (2-NP) | nih.gov |

| Linear Dynamic Range (LDR) | 100 pM to 100.0 mM | nih.gov |

| Limit of Detection (LOD) | 60 ± 0.02 pM | nih.gov |

| Sensitivity | 1.6 x 10⁻³ µAµM⁻¹cm⁻² | nih.gov |

Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination. The functional groups on 2-(hydroxymethyl)-3-nitrophenol make it an excellent candidate for studies in self-assembly and the construction of supramolecular architectures.

The phenolic hydroxyl and hydroxymethyl groups are strong hydrogen bond donors and acceptors. The nitro group can also participate in hydrogen bonding. The aromatic ring allows for π-π stacking interactions with other aromatic molecules. These interactions can drive the self-assembly of 2-(hydroxymethyl)-3-nitrophenol molecules into well-defined one-, two-, or three-dimensional structures.

Moreover, the phenolic group is known to coordinate with metal ions. Research into metal-phenolic networks (MPNs) has shown that polyphenols can self-assemble with metal ions like Fe(III) to form complex, functional nanostructures. nih.gov The catechol and galloyl groups in natural polyphenols are key to this coordination. nih.gov The ortho-positioning of the hydroxyl and nitro-substituted hydroxymethyl group in 2-(hydroxymethyl)-3-nitrophenol could facilitate chelation with metal ions, leading to the formation of novel coordination polymers or discrete supramolecular assemblies with interesting magnetic, optical, or catalytic properties.

Environmental Photochemistry and Degradation Studies of Nitrophenols Academic Focus

Atmospheric Photolysis and Reaction Pathways

There is no available research specifically detailing the atmospheric photolysis and reaction pathways of 2-(Hydroxymethyl)-3-nitrophenol.

For context, studies on other nitrophenols, particularly ortho-substituted nitrophenols like 2-nitrophenol (B165410), indicate that atmospheric photolysis is a significant degradation pathway. nih.govmdpi.comrsc.org This process can lead to the formation of nitrous acid (HONO), a key precursor to the hydroxyl radical (•OH), which is a major atmospheric oxidant. rsc.orgrsc.org The photolysis of nitrophenols can also contribute to the formation of secondary organic aerosols (SOA), which have implications for air quality and climate. mdpi.com Research on 4-nitrophenol (B140041) has also shown that its photolysis on the surface of atmospheric particulates can be driven by nonradical species like singlet oxygen under visible light. nih.gov However, without specific experimental data, it is not possible to determine the atmospheric photolysis rate, reaction products, or specific pathways for 2-(Hydroxymethyl)-3-nitrophenol.

Aqueous Phase Degradation Mechanisms

Specific studies on the aqueous phase degradation mechanisms of 2-(Hydroxymethyl)-3-nitrophenol are not found in the current body of scientific literature.

Research on other nitrophenols, such as 4-nitrophenol, demonstrates that degradation in the aqueous phase can occur through several mechanisms, including direct photolysis and reactions with hydroxyl radicals. mdpi.comcopernicus.org The efficiency of these degradation processes can be influenced by factors like pH and the presence of other substances. copernicus.org For instance, photocatalytic degradation using semiconductors like titanium dioxide (TiO₂) under UV radiation has been shown to be an effective method for breaking down p-nitrophenol in water. nih.govrsc.orgfrontiersin.org However, the specific kinetics and products of these degradation pathways for 2-(Hydroxymethyl)-3-nitrophenol remain uninvestigated.

Role of Nitrophenols in Environmental Chemical Cycles

There is no specific information detailing the role of 2-(Hydroxymethyl)-3-nitrophenol in environmental chemical cycles.

In a broader context, nitrophenols are recognized as important compounds within various biogeochemical cycles. bccampus.cawikipedia.orgmaricopa.edulibretexts.org They can be formed in the atmosphere through the photochemical reactions of aromatic hydrocarbons with nitrogen oxides, originating from sources like vehicle exhaust and industrial emissions. cdc.gov Once in the environment, they participate in the nitrogen and carbon cycles. bccampus.calibretexts.org Their degradation, whether through photolysis or biological processes, releases nitrogen and carbon compounds back into the environment. cdc.govyoutube.com For example, the atmospheric photolysis of some nitrophenols releases nitrous acid, contributing to the atmospheric nitrogen cycle. rsc.orgrsc.org Given its structure, 2-(Hydroxymethyl)-3-nitrophenol would theoretically participate in these cycles, but its specific contributions, transformation products, and residence times in different environmental compartments are unknown.

Data Tables

Due to the lack of specific research, no data tables can be generated for the environmental photochemical properties or degradation kinetics of 2-(Hydroxymethyl)-3-nitrophenol.

Future Directions and Interdisciplinary Research Opportunities

Exploration of Novel Synthetic Strategies

Currently, dedicated synthetic routes for 2-(Hydroxymethyl)-3-nitrophenol are not well-documented in the literature, presenting a clear opportunity for foundational research. An early synthesis of a related compound, 2-methyl-3-hydroxymethyl-5-nitrophenol, involved a multi-step process starting from 2-methyl-5-nitrobenzyl chloride, proceeding through nitration, acetylation, reduction, diazotization, and finally hydrolysis sioc-journal.cn. This historical approach, while effective, highlights the need for more modern, efficient, and sustainable methods.

Future synthetic research could focus on:

Regioselective Nitration: Developing methods for the selective nitration of a precursor like 2-(hydroxymethyl)phenol. The directing effects of the existing hydroxyl and hydroxymethyl groups would need to be carefully controlled to achieve the desired 3-nitro isomer.

Functional Group Interconversion: Investigating the transformation of more readily available starting materials. For instance, a route could begin with the oxidation of a methyl group on a corresponding cresol (B1669610) derivative, followed by nitration.

Modern Catalytic Methods: Employing transition-metal-catalyzed C-H activation and functionalization techniques to introduce the hydroxymethyl or nitro group directly onto a substituted phenol (B47542) ring with high precision, minimizing the need for protecting groups and multiple steps.

The development of a robust and scalable synthesis is the gateway to enabling all other research avenues discussed below.

In-depth Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

The interaction between the adjacent hydroxyl and nitro groups suggests the possibility of strong intramolecular hydrogen bonding, similar to that observed in o-nitrophenol. This feature can have profound effects on the molecule's photophysical and chemical properties. Advanced spectroscopic and computational methods could provide critical insights.

Ultrafast spectroscopic techniques, such as femtosecond transient absorption (fs-TA) and time-resolved photoelectron spectroscopy (TRPES), have been used to study the excited-state dynamics of o-nitrophenol. mdpi.comacs.org These studies revealed mechanisms for photochemical degradation, including excited-state intramolecular proton transfer (ESIPT) from the hydroxyl to the nitro group. mdpi.comacs.org Applying these techniques to 2-(Hydroxymethyl)-3-nitrophenol would clarify the influence of the additional hydroxymethyl group on these processes.

Computational chemistry, particularly Density Functional Theory (DFT), would be invaluable for modeling the ground and excited states of the molecule, predicting its vibrational spectra, and calculating the energy barriers for potential reaction pathways. acs.org

Table 1: Potential Spectroscopic and Computational Investigations

| Technique | Research Goal | Potential Insights |

|---|---|---|

| Femtosecond Transient Absorption (fs-TA) | Map excited-state relaxation pathways | Determine the rate and mechanism of ESIPT; identify transient species. |

| Ultrafast Electron Diffraction (UED) | Observe nuclear motions in real-time | Directly visualize structural changes like bond formation/breaking and loss of planarity during photochemical reactions. rsc.org |

| Density Functional Theory (DFT) | Model molecular structure and energetics | Calculate bond strengths, predict vibrational frequencies, and map potential energy surfaces for reactions. acs.org |

| NMR Spectroscopy (Advanced 2D) | Characterize hydrogen bonding network | Elucidate the strength and dynamics of intramolecular vs. intermolecular hydrogen bonds in various solvents. |

Development of New Catalytic Applications

The reduction of nitrophenols to aminophenols is a reaction of significant industrial and academic importance. Aminophenols are valuable precursors for pharmaceuticals (e.g., paracetamol), dyes, and other specialty chemicals. wikipedia.org This reduction is frequently used as a benchmark reaction to test the efficacy of new heterogeneous catalysts. nih.govacs.orgacs.org

While the catalytic reduction of 4-nitrophenol (B140041) is extensively studied, 2-(Hydroxymethyl)-3-nitrophenol remains an unexplored substrate. Research in this area could:

Evaluate Novel Catalysts: Use the reduction of 2-(Hydroxymethyl)-3-nitrophenol to test the activity and selectivity of new catalytic systems, such as those based on nanoparticles of noble metals (Au, Ag, Pd) or more abundant transition metals (Cu, Ni). nih.gov

Investigate Substituent Effects: Compare the reaction kinetics with those of other nitrophenol isomers to understand how the position and nature of the hydroxymethyl group affect the catalytic process.

Synthesize a Trifunctional Building Block: The product of the reduction, 2-amino-6-(hydroxymethyl)phenol, would possess three distinct functional groups (amine, phenol, and primary alcohol). This trifunctional molecule could serve as a highly versatile and valuable intermediate for synthesizing complex organic molecules.

Table 2: Representative Catalytic Reduction of 4-Nitrophenol

| Catalyst System | Reducing Agent | Conversion Efficiency | Reference |

|---|---|---|---|

| Copper(II) Schiff Base Complex | NaBH₄ | 97.5% | nih.gov |

| Silver Nanoparticles (PAA stabilized) | NaBH₄ | ~100% within seconds | acs.org |

| Gold Nanoparticles on Magnetic Carrier | NaBH₄ | Excellent catalytic activity reported | semanticscholar.org |

This table shows data for the model substrate 4-nitrophenol to illustrate the type of catalytic studies that could be extended to 2-(Hydroxymethyl)-3-nitrophenol.

Integration into Emerging Materials Science Fields

The unique structure of 2-(Hydroxymethyl)-3-nitrophenol and its corresponding amino derivative makes them attractive candidates for the design of new functional materials.

Polymer Science: The reduced form, 2-amino-6-(hydroxymethyl)phenol, is a trifunctional monomer. It could be incorporated into various polymer backbones to create novel materials. For example:

Polyamides: By reacting the amino group with dicarboxylic acids.

Polyesters: By reacting the two hydroxyl groups with diacyl chlorides.

Polyurethanes: By reacting the hydroxyl groups with diisocyanates. The presence of the phenolic hydroxyl group could impart properties such as antioxidant activity, thermal stability, or metal-chelating capabilities to the resulting polymer.

Metal-Organic Frameworks (MOFs): The molecule could act as a functionalized ligand for the synthesis of MOFs. The hydroxyl and nitro (or amino) groups could coordinate with metal centers, creating porous structures with tailored properties for applications in gas storage, separation, or catalysis.

Functional Dyes: Nitrophenols are known chromophores. wikipedia.org The specific substitution pattern of 2-(Hydroxymethyl)-3-nitrophenol could be exploited to design new dyes or pH indicators with unique spectral properties.

Q & A

Q. What are the recommended synthetic routes for 2-(Hydroxymethyl)-3-nitrophenol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nitration of hydroxymethyl-substituted precursors or functional group interconversion. Key parameters include:

- Temperature control : Maintain 0–5°C during nitration to prevent side reactions.

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Purification : Employ column chromatography or recrystallization for high-purity yields.

Monitor reaction progress via thin-layer chromatography (TLC) and confirm structures using ¹H/¹³C NMR and mass spectrometry .

Q. Which analytical techniques are critical for characterizing 2-(Hydroxymethyl)-3-nitrophenol?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign peaks to distinguish the hydroxymethyl (-CH₂OH) and nitro (-NO₂) groups. The nitro group’s electron-withdrawing effect deshields adjacent protons.

- Infrared Spectroscopy (IR) : Identify O-H (3200–3600 cm⁻¹) and nitro (1520, 1350 cm⁻¹) stretches.

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using a C18 column with UV detection at 254 nm.

Cross-validate results with elemental analysis .

Q. How do the functional groups in 2-(Hydroxymethyl)-3-nitrophenol influence its reactivity?

- Methodological Answer :

- Hydroxymethyl (-CH₂OH) : Participates in esterification, etherification, or oxidation to carboxylic acids.

- Nitro (-NO₂) : Directs electrophilic substitution to the meta position; reducible to amine (-NH₂) under catalytic hydrogenation.

Design reactivity experiments by selecting reagents targeting these groups (e.g., acetic anhydride for hydroxymethyl acylation) .

Advanced Research Questions

Q. How can researchers address contradictions in toxicological data between nitrophenol isomers?

- Methodological Answer :

- Comparative Toxicokinetics : Use radiolabeled 2-(Hydroxymethyl)-3-nitrophenol in animal models to track absorption, distribution, metabolism, and excretion (ADME). Compare results with 2- and 4-nitrophenol isomers.

- In Vitro Models : Human hepatocyte assays to study cytochrome P450-mediated metabolism and identify unique metabolites via LC-MS/MS .

Note: Limited data for 3-nitrophenol derivatives require cautious extrapolation .

Q. What computational tools enhance retrosynthetic planning for nitrophenol derivatives?

- Methodological Answer :

- AI-Powered Platforms : Tools like Reaxys and Pistachio predict feasible routes by mining reaction databases. Input the target structure to generate one-step or multi-step pathways.

- Feasibility Scoring : Prioritize routes based on precursor availability, yield, and compatibility with nitro-group stability (e.g., avoiding strong acids).

Validate predictions with small-scale trial reactions .

Q. What experimental strategies elucidate the biological activity of 2-(Hydroxymethyl)-3-nitrophenol?

- Methodological Answer :

- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using broth microdilution (MIC/MBC).

- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Mechanistic Studies : Perform molecular docking to predict interactions with target proteins (e.g., DNA gyrase for antimicrobial activity).

Correlate bioactivity with structural analogs (e.g., 4-nitrophenol derivatives) .

Q. How can researchers mitigate challenges in studying placental transfer of nitrophenol derivatives?

- Methodological Answer :

- Ex Vivo Placental Perfusion Models : Perfuse human placental tissue with 2-(Hydroxymethyl)-3-nitrophenol to measure transfer rates.

- Biomarker Identification : Quantify fetal hemoglobin adducts via immunoassays to assess nitroso-metabolite binding.

Ethical approval and LC-MS validation are critical for human-relevant data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。